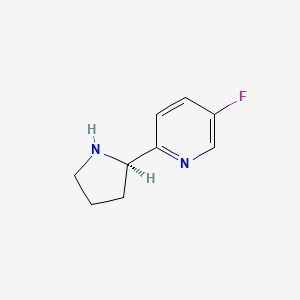![molecular formula C74H92N8Zn2 B13670757 [|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[” is a unique chemical entity that has garnered significant attention in various scientific fields It is characterized by its distinct molecular structure, which allows it to participate in a wide range of chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the compound “[” can be achieved through several methods. One common approach involves the reaction of specific precursors under controlled conditions to yield the desired product. For example, the compound can be synthesized through the oxidation of alkenes to 1,2-diols, followed by oxidative cleavage using reagents such as lead tetraethanoate or sodium periodate . Another method involves the reduction of carboxylic acids to aldehydes, which can then be further processed to obtain the compound .
Industrial Production Methods: In an industrial setting, the production of the compound “[” often involves large-scale chemical processes that ensure high yield and purity. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound. For instance, the use of organometallic catalysts and high-pressure reactors can significantly enhance the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: The compound “[” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of the compound “[” include oxidizing agents such as potassium permanganate and chromium trioxide, as well as reducing agents like sodium borohydride and lithium aluminum hydride . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of the compound “[” depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
The compound “[” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . In biology, the compound is employed in the study of cellular processes and as a tool for probing biochemical pathways . In medicine, it has potential therapeutic applications, including its use as an antimicrobial or anticancer agent . Additionally, the compound is utilized in industrial processes, such as the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of the compound “[” involves its interaction with specific molecular targets and pathways within biological systems. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
The compound “[” can be compared with other similar compounds based on its chemical structure and functional properties. Similar compounds include those with analogous functional groups or similar reactivity patterns. For example, compounds such as alkanes, alkenes, and cycloalkanes share certain similarities with the compound “[” in terms of their chemical behavior . the compound “[” is unique in its specific molecular configuration and the range of applications it can be used for.
Propiedades
Fórmula molecular |
C74H92N8Zn2 |
|---|---|
Peso molecular |
1224.3 g/mol |
Nombre IUPAC |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-[(1Z,4Z,9Z,15Z)-2,3,7,8,12,13,17,18-octaethyl-11,14-dihydroporphyrin-21,23-diid-5-yl]ethyl]porphyrin-22,24-diide |
InChI |
InChI=1S/C74H92N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40,59,63H,17-34H2,1-16H3;;/q-4;2*+2/b60-35-,61-36?,62-36?,65-39?,66-40?,67-37-,68-38-,69-39?,70-40?,72-57-,73-58?,74-58?;; |
Clave InChI |
NBJIPZARCJNUCS-VKPRZAIJSA-N |
SMILES isomérico |
CCC1=C(C2/C=C\3/C(=C(C(=N3)/C(=C\4/C(=C(/C(=C/C5=N/C(=C\C1[N-]2)/C(=C5CC)CC)/[N-]4)CC)CC)/CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
SMILES canónico |
CCC1=C(C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC1[N-]2)C(=C5CC)CC)[N-]4)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


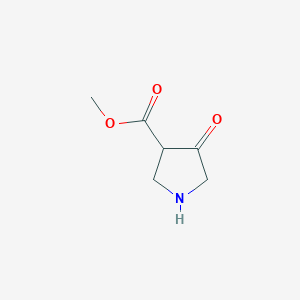
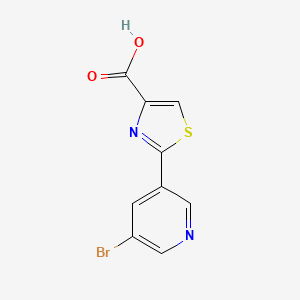
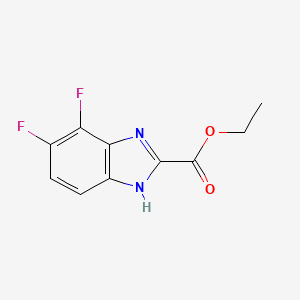
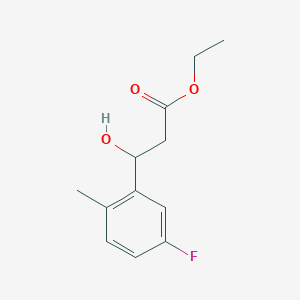
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
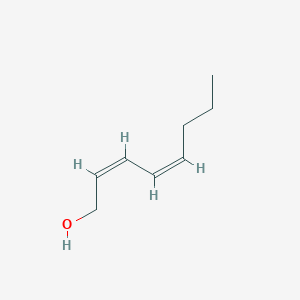
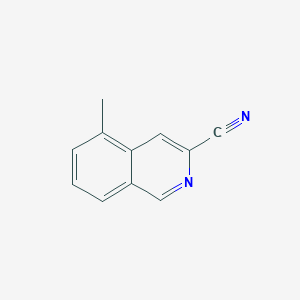
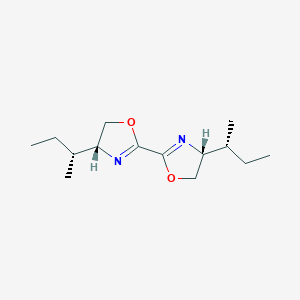
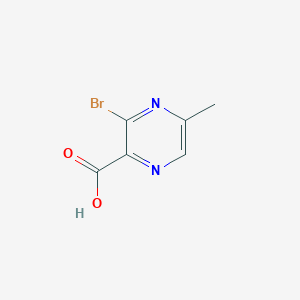
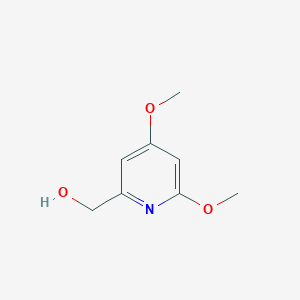
![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
